3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol
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Overview
Description
3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C({11})H({23})NO It features a cyclohexyl ring substituted with two methyl groups at the 3 and 4 positions, an amino group attached to the cyclohexyl ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,4-dimethylcyclohexanone.
Reductive Amination: The key step involves reductive amination of 3,4-dimethylcyclohexanone with 3-aminopropanol. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl(_2)) to form alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH(_4) in dry ether under reflux conditions.
Substitution: SOCl(_2) in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: 3-[(3,4-Dimethylcyclohexyl)amino]propanal or 3-[(3,4-Dimethylcyclohexyl)amino]propanone.
Reduction: Secondary or tertiary amines.
Substitution: 3-[(3,4-Dimethylcyclohexyl)amino]propyl chloride.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants, emulsifiers, and stabilizers. Its amphiphilic nature makes it suitable for applications in various formulations.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydrophobic cyclohexyl ring can engage in van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dimethylphenyl)amino]propan-1-ol: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
3-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of a propanol chain.
3-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol: Similar structure but with an ethanol chain instead of a propanol chain.
Uniqueness
3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol is unique due to the presence of both a cyclohexyl ring and an amino-propanol chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-[(3,4-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9-4-5-11(8-10(9)2)12-6-3-7-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
UDUXOSNPQPHELM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCCO |
Origin of Product |
United States |
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